Fmoc-Ala-Ala-Pro-OH

Overview

Description

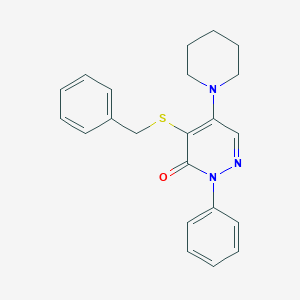

“Fmoc-Ala-Ala-Pro-OH” is a compound that includes an Fmoc-protected alanine derivative . This compound is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Synthesis Analysis

“this compound” is commonly used as a building block in the preparation of triazolopeptides and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C26H29N3O6 . The inherent hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The Fmoc group in “this compound” can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The reaction mixture can be cooled and acidified with 10% HCl to give a white solid .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 479.52 . Its physical properties include a density of 1.3±0.1 g/cm3, a boiling point of 544.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Scientific Research Applications

Self-Assembly and Gelation

A study by Eckes et al. (2014) explored the self-assembly of Fmoc-conjugated peptides, including analogues of Fmoc-Ala-Ala, into nanostructures that gel in water. This work underscores the ability of such peptides to form gels without the need for β-sheet-like hydrogen bonding, traditionally thought crucial for self-assembly. Molecular dynamics simulations provided further insight into the self-assembly mechanisms, suggesting differences in fibril amphiphilicity could influence the nanostructures' mechanical properties and hydrophilicity, offering a foundation for designing biodegradable materials with potential biomedical applications (Eckes et al., 2014).

Peptide Synthesis and Impurities

Research on Fmoc-protection reactions has identified the formation of Fmoc-β-Ala-OH as a side product, which can lead to impurities in peptide synthesis. Studies have focused on the mechanisms of these side reactions and strategies for minimizing impurities, critical for the purity of synthesized peptides and their subsequent applications in drug development and other fields (Obkircher et al., 2008).

Nanomaterials and Biomedical Applications

The self-assembling properties of Fmoc-conjugated peptides have been leveraged to develop novel nanomaterials with potential biomedical applications. For instance, Fmoc-decorated peptides have been used to create antibacterial composite materials. These materials integrate self-assembling peptides into resin-based composites, enhancing their antibacterial properties without compromising mechanical or optical properties, highlighting the peptides' potential in developing advanced biomedical materials (Schnaider et al., 2019).

Mechanism of Action

Target of Action

Fmoc-Ala-Ala-Pro-OH is a tripeptide derivative used in peptide synthesis . The primary targets of this compound are the amino groups of the N-terminal amino acid in a peptide chain . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for these amino groups during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This mechanism involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations .

Biochemical Pathways

This compound plays a crucial role in solid-phase peptide synthesis (SPPS), a process that facilitates the stepwise elongation of peptide chains . It interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .

Result of Action

The result of this compound’s action is the successful synthesis of a peptide chain with the desired sequence of amino acids . By protecting the amino group of the N-terminal amino acid and allowing for its selective deprotection, this compound ensures the correct order of amino acids in the peptide chain and prevents unwanted side reactions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment significantly impacts the compound’s action. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis. The stability of this compound under different conditions would also influence its efficacy in peptide synthesis.

Safety and Hazards

When handling “Fmoc-Ala-Ala-Pro-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

“Fmoc-Ala-Ala-Pro-OH” is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-Ala-Pro-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides in a stepwise manner . The Fmoc group temporarily masks the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . This compound interacts with various enzymes and proteins involved in peptide synthesis, although the specific biomolecules it interacts with can vary depending on the context of the synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. By facilitating the creation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the peptides being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves the temporary protection of the N-terminal amino group during peptide synthesis . The Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions . This allows for the controlled and sequential addition of amino acids to the growing peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is labile under basic conditions, meaning it can be removed when desired to allow for further reactions . Information on the product’s stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, although the specific enzymes can vary depending on the context of the synthesis. The compound itself is not metabolized, but the peptides it helps create can be involved in various metabolic pathways.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUOECKRMVYVFQ-WCJKSRRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570965 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161220-53-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)

![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)